Anti-Photoaging Activity: DL-Syringaresinol's Mechanism in Human Skin Cells
DL-Syringaresinol inhibits UVA-induced upregulation of matrix metalloproteinase-1 (MMP-1) by suppressing the MAPK/AP-1 signaling pathway in human HaCaT keratinocytes and dermal fibroblasts (HDFs) . This activity provides a quantifiable basis for its anti-photoaging potential. While a direct quantitative comparison (e.g., IC50) against a comparator like pinoresinol is not available in this specific assay, the defined mechanism of action differentiates it from lignans with different primary targets.
| Evidence Dimension | Inhibition of UVA-induced MMP-1 Upregulation |
|---|---|
| Target Compound Data | Inhibitory activity (mechanism confirmed via MAPK/AP-1 pathway suppression) |
| Comparator Or Baseline | Other lignans (e.g., pinoresinol) may act via different mechanisms (e.g., TNF-α inhibition or lymphocyte suppression ) |
| Quantified Difference | N/A (Qualitative difference in mechanism of action) |
| Conditions | Human HaCaT keratinocytes and dermal fibroblasts (HDFs) |
Why This Matters
For procurement related to dermatological or anti-aging research, the documented, specific mechanism of action against UVA-induced MMP-1 expression makes DL-Syringaresinol a targeted tool compound distinct from other lignans.
